N-tert-butylcyclopropanecarboxamide
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Overview
Description
N-(tert-Butyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a derivative of cyclopropanecarboxamide, where the amide nitrogen is substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 50°C
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production methods for N-(tert-Butyl)cyclopropanecarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed:
Oxidation: Formation of N-(tert-Butyl)cyclopropanecarboxylic acid or hydroxylated derivatives.
Reduction: Formation of N-(tert-Butyl)cyclopropylamine.
Substitution: Formation of various substituted cyclopropanecarboxamides.
Scientific Research Applications
N-(tert-Butyl)cyclopropanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Cyclopropanecarboxamide: The parent compound without the tert-butyl substitution.
N-n-Butylcyclopropanecarboxamide: A similar compound with an n-butyl group instead of a tert-butyl group.
N-(5-tert-Butyl-3-isoxazolyl)cyclopropanecarboxamide: A derivative with an additional isoxazole ring.
Uniqueness: N-(tert-Butyl)cyclopropanecarboxamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
15924-91-1 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-tert-butylcyclopropanecarboxamide |
InChI |
InChI=1S/C8H15NO/c1-8(2,3)9-7(10)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
IGGMKEYOISAENY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC1 |
Origin of Product |
United States |
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